molecular formula C11H10O4 B1144210 2-Acetoxycinnamic acid CAS No. 16189-10-9

2-Acetoxycinnamic acid

Cat. No. B1144210
CAS RN: 16189-10-9
M. Wt: 206.19
InChI Key:
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Description

2-Acetoxycinnamic acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.1947 .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 2-Acetoxycinnamic acid . It’s recommended to consult relevant scientific literature or chemical databases for detailed synthesis procedures.


Molecular Structure Analysis

The molecular structure of 2-Acetoxycinnamic acid consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . For a detailed view of its 3D structure, you may refer to chemical databases or molecular modeling software.


Physical And Chemical Properties Analysis

2-Acetoxycinnamic acid is a solid substance with a white to almost white appearance . It has a melting point range of 155.0 - 159.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Cardio-Protective and Antioxidant Properties : Caffeic acid and chlorogenic acid, hydroxycinnamic acid derivatives, have been found to exhibit cardio-protective and antioxidant properties. These compounds lowered blood pressure and heart rate and showed potential in treating hypertension in cyclosporine-induced hypertensive rats (Agunloye et al., 2019).

  • Anti-Tuberculosis Activity : Hydroxycinnamic acids, including 2-coumaric acid, have demonstrated minimum inhibitory concentration below 150 μM against Mycobacterium tuberculosis, indicating potential for anti-tuberculosis therapy (Guzman et al., 2014).

  • Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives have shown therapeutic benefit in experimental diabetes and hyperlipidemia. They may also be valuable in treating obesity-related health complications (Alam et al., 2016).

  • Neuroprotective Activity : Derivatives based on ferulic and caffeic acids have shown promise as neuroprotective agents, potentially useful for addressing oxidative damage associated with neurodegenerative disorders (Silva et al., 2015).

  • Synthetic Applications in Drug Molecules : A study on native carboxyl-assisted, Pd(II)-catalyzed ortho-C-H acetoxylation of hydrocinnamic and phenylacetic acids, key moieties in many biologically active molecules, highlights its potential applicability in drug synthesis (Wang et al., 2022).

  • Therapeutic and Nutraceutical Applications : The p-methoxycinnamic acid (a phenylpropanoid) demonstrates a range of biological properties, indicating its potential use in therapeutic and nutraceutical applications (Płowuszyńska & Gliszczyńska, 2021).

  • Pharmacokinetic Properties and Biological Activities : Hydroxycinnamic acids, including p-coumaric acid, possess significant antioxidant, anti-cancer, and anti-inflammatory activities. Their effectiveness in health may be influenced by their intake and pharmacokinetic properties (El‐Seedi et al., 2012).

  • Inhibition of Human Serum Low Density Lipid : Studies on 3,5-diprenyl-4-hydroxycinnamic acid from Brazilian propolis and its inhibition of human serum low-density lipid indicate potential antioxidative abilities (Lee et al., 2007).

Safety And Hazards

2-Acetoxycinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this chemical with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWQQCLBQBRMQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876299
Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxycinnamic acid

CAS RN

16189-10-9, 55620-18-3
Record name (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 2-acetoxy-
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Record name Tylmarin
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Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
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Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E)
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Record name 2-Acetoxycinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
PM Bhargava, SH Zaheer - Journal of the Chemical Society (Resumed …, 1952 - pubs.rsc.org
… We have now found that replacement of this aldehyde by its acetyl derivative leads, with malonic acid to coumarin-3-carboxylic acid (38.7 yo) and 2-acetoxycinnamic acid (28y0), and …
Number of citations: 0 pubs.rsc.org
OY Ryabukhina, YI Ryabukhin, BS Luk'yanov… - Chemistry of …, 1979 - Springer
… Under catalytic acetylation conditions we obtained 2-acetoxycinnamic acid N-acetylamide, which is converted by the action of equimolar amounts of perchloric acid to the oily …
Number of citations: 1 link.springer.com
DY Sun, C Cheng, K Moschke, J Huang, WS Fang - Molecules, 2019 - mdpi.com
… (E)-2-((2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(2-acetoxyphenyl)acrylate (28b): To a solution of 2-acetoxycinnamic acid (54 mg, 0.26 …
Number of citations: 6 www.mdpi.com
MS Baker, J Roque, KS Burley, BJ Phelps… - Materials Today …, 2022 - Elsevier
Recently hydroxycinnamic acids have received increased attention due to their ability to form photo-responsive materials and also their natural abundance providing sustainable origins…
Number of citations: 2 www.sciencedirect.com
BB Dey, KK Row - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… The extracts were filtered from the residue of 6-bromocoumarin and acidified, yielding a mixture, mp 200-215", of 5-bromocoumaric acid and 5-bromo2-acetoxycinnamic acid. On …
Number of citations: 16 pubs.rsc.org
Y Tian, P Zheng, Y Mu, W Su, T Chen - LWT, 2022 - Elsevier
… In this study, butyric acid, heptanoic acid and 2-acetoxycinnamic acid were specific to NBJ, and acetic acid, octanoic acid and 1-hexanoic acid were identified in both NBJ and MBJ. The …
Number of citations: 6 www.sciencedirect.com
HS Moon, SI Nam, SD Kim, DY Kim… - Journal of pharmacy …, 2002 - academic.oup.com
… 2-Hydroxycinnamic acid (6.00 g, 36.5 mmol) was subjected to the O-acetylation reaction described above to give 6.12 g (81% yield) of 2-acetoxycinnamic acid (11) as a white solid : mp …
Number of citations: 13 academic.oup.com
VF Pozdnev - Organic preparations and procedures international, 1998 - Taylor & Francis
… Using Boc,O, pyridine, and catalytic amounts of DMAP, the cholesteryl esters of N-protected amino acids@ and trans-2-acetoxycinnamic acid have been obtained in good ~ields.6~ The …
Number of citations: 9 www.tandfonline.com
SB Christensen - Molecules, 2022 - mdpi.com
… Among the aromatic carboxylic acids, benzoic and cinnamic acid are the most frequent, but cis-3-phenylpropenoic acid, 2-acetoxycinnamic acid, 3-dimethylamino-3-phenylpropionic …
Number of citations: 9 www.mdpi.com
J Grimshaw - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the phenolic derivatives of monohydric aliphatic alcohols and related alkylamines together with their oxidation products, the corresponding …
Number of citations: 5 www.sciencedirect.com

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